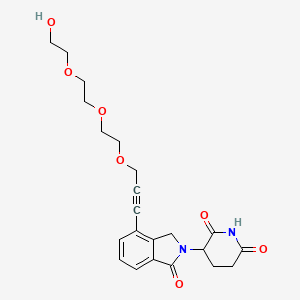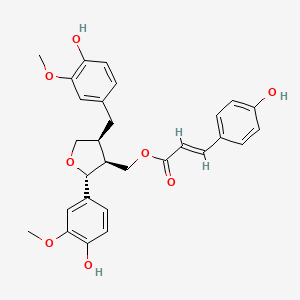![molecular formula C23H36N8O6 B14763474 (2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG1-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). The compound consists of a polyethylene glycol (PEG) unit, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) group. The azido group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Val-Cit-PAB-OH typically involves multiple steps:
Dipeptide Formation: The Val-Cit dipeptide is synthesized through standard peptide coupling reactions.
Azidation: The azido group is introduced via nucleophilic substitution reactions.
PAB Attachment: The para-aminobenzyl group is attached through amide bond formation.
Industrial Production Methods
Industrial production of Azido-PEG1-Val-Cit-PAB-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for each step.
Purification: Techniques such as crystallization, chromatography, and lyophilization are employed to achieve high purity.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry ensure the compound meets industry standards
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG1-Val-Cit-PAB-OH undergoes various chemical reactions:
Click Chemistry: The azido group reacts with alkynes in the presence of copper catalysts to form triazoles.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme present in lysosomes.
Deprotection: The Boc group can be removed under acidic conditions to generate a free amine group
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Cathepsin B: Enzyme for specific cleavage of the Val-Cit dipeptide.
Acidic Conditions: For deprotection of the Boc group.
Major Products Formed
Triazoles: Formed through click chemistry.
Free Amine Groups: Generated after Boc deprotection.
Cleaved Linkers: Resulting from cathepsin B activity
Aplicaciones Científicas De Investigación
Azido-PEG1-Val-Cit-PAB-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates targeted drug delivery and imaging.
Medicine: Integral in the development of ADCs for cancer therapy.
Industry: Employed in the production of high-purity bioconjugates and drug delivery systems
Mecanismo De Acción
Azido-PEG1-Val-Cit-PAB-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the drug payload within the lysosome. The azido group enables click chemistry for bioconjugation, while the PEG unit enhances solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG1-Val-Cit-OH: Another cleavable linker with similar properties but lacks the PAB group.
Azido-PEG3-Val-Cit-PAB-OH: Contains a longer PEG chain, offering different solubility and stability profiles.
Fmoc-Val-Cit-PAB-PNP: Used in ADC synthesis but with different protecting groups
Uniqueness
Azido-PEG1-Val-Cit-PAB-OH is unique due to its combination of a cleavable dipeptide, an azido group for click chemistry, and a PEG unit for enhanced solubility. This makes it highly versatile for various bioconjugation and drug delivery applications .
Propiedades
Fórmula molecular |
C23H36N8O6 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36) |
Clave InChI |
BDMOXMNQSIHXBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


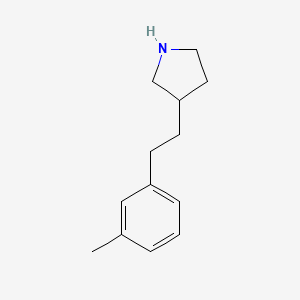
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)

![(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate](/img/structure/B14763403.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
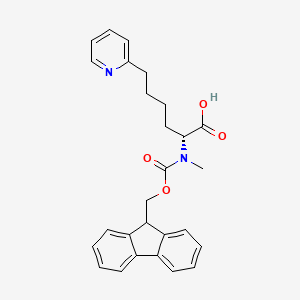


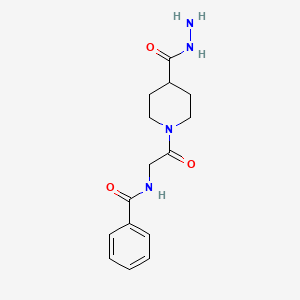

![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
